

Application Note: Techniques for Analyzing the Pigment Composition of CP26

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Compound of Interest		
Compound Name:	CP26	
Cat. No.:	B524281	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

CP26, also known as Lhcb5, is a minor, monomeric chlorophyll a/b-binding protein of the Photosystem II (PSII) antenna system in higher plants and green algae.[1] It plays a crucial role in light harvesting, photoprotection, and the structural organization of the PSII supercomplex.[1] [2] CP26 non-covalently binds a specific complement of chlorophyll and carotenoid pigments, which are essential for its function. The precise pigment composition and organization determine the efficiency of light energy absorption and transfer and are critical for understanding photoprotective mechanisms like non-photochemical quenching (NPQ).[2]

This application note provides detailed protocols for the isolation, extraction, and analysis of pigments bound to the **CP26** complex. The primary analytical techniques covered include UV-Visible (UV-Vis) spectrophotometry for rapid quantification, High-Performance Liquid Chromatography (HPLC) for separation and precise quantification of individual pigments, and Mass Spectrometry (MS) for definitive identification.

Overall Experimental Workflow

The analysis of **CP26** pigment composition follows a multi-step process, from the isolation of the protein complex to the final identification and quantification of the bound pigments. Each step is critical for obtaining accurate and reproducible results. The complementary nature of different analytical techniques provides a comprehensive understanding of the pigment profile.



Sample Preparation Thylakoid Membrane Isolation from Plant Tissue Solubilization of Thylakoids & Isolation of CP26 Complex Pigment Extraction (e.g., 80% Acetone) Pigment Analysis UV-Vis Spectrophotometry (Rapid Quantification) HPLC Separation (Separation & Quantification) Mass Spectrometry (MS) (Identification)

Overall Workflow for CP26 Pigment Analysis

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Caption: Overall workflow from sample preparation to analysis.

Experimental Protocols Protocol 1: Pigment Extraction from Isolated CP26

This protocol describes the extraction of chlorophylls and carotenoids from a purified **CP26** protein sample.

Materials:

Purified CP26 sample



- 80% (v/v) aqueous acetone, ice-cold
- Microcentrifuge tubes
- Microcentrifuge (capable of >12,000 x g at 4°C)
- Pipettes and tips

Procedure:

- Transfer a known volume of the isolated CP26 protein complex into a 1.5 mL microcentrifuge tube.
- Add 4 volumes of ice-cold 80% acetone to the tube (e.g., 800 μL of acetone for 200 μL of sample).
- Vortex the mixture vigorously for 1 minute to precipitate the protein and extract the pigments into the solvent.
- Incubate the tube on ice in the dark for 10 minutes to ensure complete extraction.
- Centrifuge the tube at 12,000 x g for 10 minutes at 4°C to pellet the denatured protein and any insoluble material.
- Carefully collect the supernatant, which contains the pigment extract, and transfer it to a fresh, clean tube.
- Keep the pigment extract on ice and protected from light to prevent degradation. This extract
 is now ready for spectrophotometric and chromatographic analysis.

Protocol 2: Spectrophotometric Analysis

This method provides a rapid estimation of total chlorophyll a, chlorophyll b, and total carotenoid content.[3]

Materials:

Pigment extract (from Protocol 2.1)



- UV-Vis Spectrophotometer
- Quartz or glass cuvettes
- 80% acetone (for blank)

Procedure:

- Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
- Use 80% acetone to zero the spectrophotometer (as a blank).
- Measure the absorbance of the pigment extract at three wavelengths: 663.2 nm, 646.8 nm, and 470 nm.
- Calculate the pigment concentrations using the following equations (for 80% acetone):
 - Chlorophyll a (μ g/mL) = (12.25 * A_{663.2}) (2.79 * A_{646.8})
 - Chlorophyll b (μ g/mL) = (21.50 * A_{646.8}) (5.10 * A_{663.2})
 - Total Carotenoids (μg/mL) = (1000 * A₄₇₀ 1.82 * Chl a 85.02 * Chl b) / 198
- Adjust the final concentration based on the initial volume and dilution factor used during extraction.

Protocol 3: HPLC Analysis of Pigments

HPLC is the gold standard for separating and quantifying individual pigments like neoxanthin, violaxanthin, lutein, chlorophyll b, and chlorophyll a.[4]

Materials:

- Pigment extract (from Protocol 2.1), filtered through a 0.22 μm syringe filter
- HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

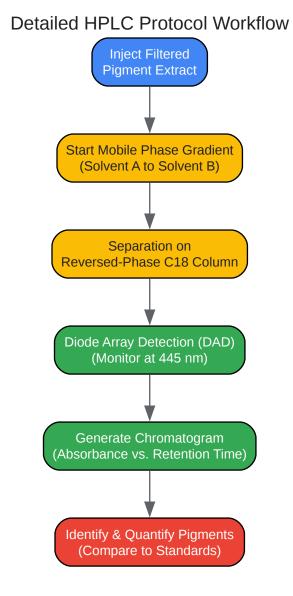


- Reversed-phase C18 column (e.g., Spherisorb 5 μm ODS1, 4.6 mm × 250 mm).[4]
- Mobile Phase Solvents (HPLC grade):
 - Solvent A: Acetonitrile:Methanol:0.1M Tris-HCl (pH 8.0) (84:2:14 v/v/v)[4]
 - Solvent B: Methanol:Ethyl Acetate (68:32 v/v)[4]
- Pigment standards for calibration (e.g., from Sigma-Aldrich or DHI)

Procedure:

- System Setup: Equilibrate the C18 column with 100% Solvent A at a flow rate of 1.2 mL/min at 30°C.[4]
- Injection: Inject 20-50 μL of the filtered pigment extract into the HPLC system.
- Gradient Elution: Run a linear gradient from 100% Solvent A to 100% Solvent B over 15 minutes. Hold at 100% Solvent B for an additional 3 minutes to elute all compounds.
- Detection: Monitor the elution profile at 445 nm for carotenoids and chlorophylls.[4] Collect full spectra (400-750 nm) using the DAD to aid in peak identification.
- Data Analysis:
 - Identify peaks by comparing their retention times and absorption spectra with those of pure standards.
 - Quantify each pigment by integrating the area under its corresponding peak and comparing it to a calibration curve generated from the standards.





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Caption: A step-by-step workflow for HPLC-based pigment analysis.

Protocol 4: Mass Spectrometric Identification

MS, often coupled with HPLC (LC-MS), provides definitive identification of pigments by measuring their mass-to-charge ratio (m/z).[5][6]

Procedure:

Utilize an HPLC system connected to a mass spectrometer (e.g., QTOF-MS).



- Perform the separation as described in the HPLC protocol (Protocol 2.3).
- The eluent from the column is directed into the MS ion source (e.g., Electrospray Ionization -ESI).
- Acquire mass spectra for each eluting peak.
- Identify pigments by comparing the experimental m/z of the parent ion with the theoretical exact mass of known pigments.[5]
- For further confirmation, perform tandem MS (MS/MS) to analyze fragmentation patterns, which serve as a molecular fingerprint for each pigment.[7]

Data Presentation and Interpretation

Quantitative analysis allows for the determination of the stoichiometry of pigments bound to the **CP26** protein.

Table 1: Typical Pigment Stoichiometry of Native CP26

Pigment	Moles per Mole of CP26 Protein (Approximate)
Chlorophylls	
Chlorophyll a	6
Chlorophyll b	3
Xanthophylls	
Lutein	1-2
Neoxanthin	< 1
Violaxanthin	< 1
Total Pigments	~11-12

Note: The exact stoichiometry can vary based on plant species, growth conditions, and isolation methods. **CP26** is known to bind nine chlorophylls and two xanthophylls.[8] The two



xanthophyll binding sites show different selectivities, with one specifically binding lutein and the other being more flexible.[8][9]

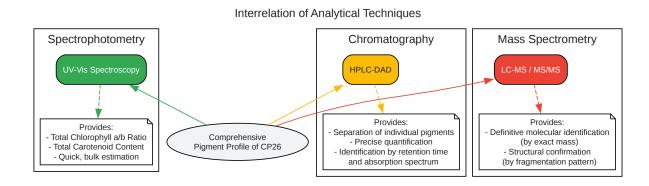
Table 2: Spectroscopic Properties of Key Pigments in 80% Acetone

Pigment	Absorption Maxima (nm)	Color
Chlorophyll a	~430, 663	Blue-green
Chlorophyll b	~457, 646	Yellow-green
Lutein	~422, 445, 474	Yellow
Neoxanthin	~415, 438, 467	Yellow
Violaxanthin	~418, 440, 470	Yellow
β-Carotene	~425, 450, 478	Orange

This data is crucial for identifying peaks in an HPLC chromatogram when using a Diode Array Detector.

Complementary Nature of Analytical Techniques

No single technique provides a complete picture of the pigment composition. Spectrophotometry, HPLC, and MS are complementary methods that, when used together, offer a robust and comprehensive analysis.



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Caption: How different analytical techniques complement each other.

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